Laidlomycin Propionate Potassium Laidlomycin Propionate Potassium See also: Laidlomycin (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 84799-02-0
VCID: VC0532374
InChI: InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1
SMILES: CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Molecular Formula: C40H65KO13
Molecular Weight: 793.0 g/mol

Laidlomycin Propionate Potassium

CAS No.: 84799-02-0

Cat. No.: VC0532374

Molecular Formula: C40H65KO13

Molecular Weight: 793.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Laidlomycin Propionate Potassium - 84799-02-0

Specification

CAS No. 84799-02-0
Molecular Formula C40H65KO13
Molecular Weight 793.0 g/mol
IUPAC Name potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate
Standard InChI InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1
Standard InChI Key OXNOQXLCECXEBU-QGMAIPBJSA-M
Isomeric SMILES CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
SMILES CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Canonical SMILES CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Laidlomycin propionate potassium is a semi-synthetic derivative of laidlomycin, which is naturally produced by Streptomyces species. The compound exists as a potassium salt with specific structural characteristics.

Chemical Identity

PropertyInformation
Common NameLaidlomycin propionate potassium
CAS Number84799-02-0
Molecular FormulaC₄₀H₆₅KO₁₃ or C₄₀H₆₆KO₁₃
Molecular Weight793.0346 to 794.043 g/mol
IUPAC NamePotassium (2S,3R,4R)-4-((2R,5R,7S,8R,9S)-9-hydroxy-2-((2R,2'R,3'S,5R,5'S)-5'-((2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-((propionyloxy)methyl)tetrahydro-2H-pyran-2-yl)-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propionyloxy)pentanoate
InChI KeyOXNOQXLCECXEBU-QGMAIPBJSA-M

Physical and Chemical Properties

Laidlomycin propionate potassium appears as an off-white to grey colored granular solid . It has a melting point of approximately 190-192°C . The compound features complex stereochemistry with 17 defined stereocenters . As an ionophore, it has characteristic lipophilic properties and possesses the ability to transport ions across biological membranes .

Structural Characteristics

The compound's structure includes multiple ether linkages arranged in a macrocyclic formation typical of polyether ionophores. It contains propionate ester groups at specific positions that distinguish it from the parent compound laidlomycin. The potassium ion is coordinated within the structure, forming an ionic complex that contributes to its specific biological activity .

Origin and Production

Biological Source

Laidlomycin, the parent compound, is produced naturally by the actinomycete bacterium Streptoverticillium eurocidicum through fermentation . The organism is cultured in a nutrient-containing aqueous broth with sources of assimilable carbon and nitrogen under controlled conditions .

Fermentation Process

The fermentation process for producing laidlomycin typically involves:

  • Growth of Streptoverticillium eurocidicum in a medium containing carbon sources such as soybean oil, safflower oil, and other oils or fatty acids

  • Nitrogen sources including yeast, enzyme-hydrolyzed caseine, peptones, and soybean meal

  • Fermentation temperatures slightly above ambient for several days

  • pH maintenance between 6.0 and 7.5 during the main fermentation period

Isolation and Derivatization

The isolation of laidlomycin from the fermentation broth involves several key steps:

  • Adjustment of the pH of the fermentation broth to about 10-13 to form an emulsion

  • Centrifugation of the emulsion to separate an aqueous layer and a wet solid layer containing laidlomycin

  • Washing the wet solid layer with water to remove soluble fermentation materials

  • Drying to remove water, resulting in a dry solid containing 15-80% laidlomycin

The conversion to laidlomycin propionate potassium then follows:

  • Extraction of laidlomycin sodium from the dried solid using organic solvents such as methylene chloride

  • Propanoylation reaction using propionic anhydride in the presence of 4-dimethylaminopyridine

  • Quenching of the reaction with aqueous potassium bicarbonate solution

  • Extraction, washing, and precipitation steps to purify the final product

Pharmacological Properties

Mechanism of Action

As an ionophore, laidlomycin propionate potassium acts by disrupting ion transport across cell membranes. Specifically, it:

  • Binds to the 23S RNA of the 50S subunit of the bacterial ribosome

  • Inhibits bacterial protein synthesis

  • Functions as an ion transport activator, facilitating the movement of ions across membranes

  • Disrupts normal cellular functions in susceptible organisms, particularly affecting membrane potential and energy metabolism

Antimicrobial Spectrum

Laidlomycin possesses a selective antimicrobial spectrum:

  • Potent activity against various mycoplasma species, particularly effective against Acholeplasma laidlawii, a sterol-nonrequiring mycoplasma

  • Inhibitory activity against some Gram-positive bacteria, but only at high concentrations (50-100 μg/ml)

  • Minimal to no activity against Gram-negative bacteria, yeasts, and fungi, even at concentrations as high as 1,000 μg/ml

  • Effective in controlling coccidiosis in chickens

  • Selectively inhibits the migration of hemagglutinin glycoprotein from Golgi apparatus to the cell surface in measles virus

Pharmacokinetics and Metabolism

Studies on the metabolism of laidlomycin propionate in cattle have revealed:

  • The liver is the primary target tissue for residue monitoring

  • Laidlomycin itself serves as the marker residue, accounting for approximately 4.64% of total residues in liver

  • Despropionyl laidlomycin is another major metabolite found in liver tissue

  • More than 95% of residues can be extracted with methanol, indicating minimal protein-bound residues

  • No laidlomycin propionate is found intact in liver tissue, suggesting rapid metabolism

Approved Uses and Administration

Regulatory Indications

Laidlomycin propionate potassium, marketed as Cattlyst, has received FDA approval for the following indications:

  • For improved feed efficiency and increased rate of weight gain in cattle fed in confinement for slaughter

  • For improved feed efficiency in cattle fed in confinement for slaughter

Dosage and Administration

The compound is administered as a feed additive with specific guidelines:

PurposeIncorporation RateDaily Dosage
Increased weight gain and improved feed efficiency5 g/ton of complete cattle feed30-75 mg per head per day
Improved feed efficiency only5-10 g/ton of complete cattle feed30-150 mg per head per day

Feed Formulations

Laidlomycin propionate potassium is available in several medicated feed formulations:

  • Type A Medicated Article:

    • Contains 50 grams of laidlomycin propionate potassium per pound, in a suitable carrier for incorporation into feed

  • Type B Medicated Feed:

    • Intermediate concentrated form (100-2000 g/ton)

    • Available in dry or liquid forms

    • Liquid feeds must have 62-75% dry matter content and pH of 6.0-8.0

    • Liquid formulations carry specific recirculation/agitation directions and a 21-day expiration from manufacture date

  • Type C Medicated Feed:

    • Final feed form for direct consumption by cattle

    • Type C feed made from liquid Type B feed must be used within seven days of manufacture

Efficacy and Performance Studies

Dose-Response Relationship

A clear dose-response relationship has been established:

  • No significant performance improvements were observed at low dosages of 3 mg/kg

  • Optimal effects were achieved within the 6-12 mg/kg range

  • Performance benefits were more pronounced in cattle fed lower-energy diets compared to higher-energy diets, though improvements were observed across all diet types

TissueResidue Levels (ppm, mean ± std. dev.) at Various Withdrawal Times
12 hours
Liver0.926 ± 0.004
Kidney0.025 ± 0.003
Muscle0.010 ± 0.004
Fat0.041 ± 0.009

Source: Study IAS 1109-380

Tolerance Levels and Withdrawal Period

Based on safety evaluations and residue studies:

  • A tolerance of 0.2 ppm has been established for laidlomycin in cattle liver

  • Notably, no withdrawal period is required for laidlomycin propionate potassium in cattle, as total drug-related residues at zero withdrawal were determined to be well below established safe concentrations

Safe Concentration Levels

The FDA has established safe concentration levels for total residues in edible tissues:

Edible ProductDaily Consumption (g)Safe Concentration (ppm)
Muscle3001.5
Liver1004.5
Kidney509.0
Fat509.0

Source: FDA evaluation

Regulatory Status

FDA Approval

Laidlomycin propionate potassium has received formal regulatory approval:

  • Approved by the FDA for use in cattle feed under 21 CFR 558.305

  • Marketed under the brand name Cattlyst as a Type A Medicated Article

  • Assigned FDA UNII identifier: 05TAA9I0Z8

  • Classified as an over-the-counter (OTC) product for veterinary use

International Status

The regulatory status varies internationally:

  • In some regions, it may be used as a poultry coccidiostat in addition to its cattle feed applications

  • Specific approval status may differ between countries and regulatory jurisdictions

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